REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11][c:12]([C:15](=[O:16])[OH:17])[cH:13][c:14]12.[CH3:20][OH:21].[ClH:22].[Na+:19].[OH-:18]>>[NH2:4][c:5]1[cH:6][cH:7][cH:8][c:9]2[cH:10][cH:11][c:12]([C:15](=[O:16])[OH:17])[cH:13][c:14]12
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Name
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CC(=O)Nc1cccc2ccc(C(=O)O)cc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cccc2ccc(C(=O)O)cc12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
|
Name
|
|
Type
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product
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Smiles
|
Nc1cccc2ccc(C(=O)O)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |